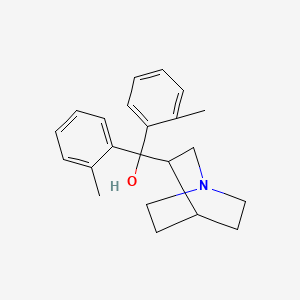
Sequifenadine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
セキフェナジンの合成経路および反応条件は、入手可能な文献には広く記載されていません。 この化合物は、ジフェニルメタン部分を含む有機反応によって合成されることが知られています。 工業的製造方法は通常、標準的な有機合成技術を使用し、最終製品の純度と効力を保証します .
化学反応の分析
セキフェナジンは、次のようなさまざまな化学反応を起こします。
酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムや過酸化水素などの酸化剤が含まれます。
還元: この反応は、水素の付加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が含まれます。
置換: この反応は、1つの原子または原子のグループを別の原子または原子のグループと置換することを伴います。一般的な試薬には、ハロゲンまたは求核剤が含まれます。
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .
科学研究への応用
セキフェナジンは、次のような幅広い科学研究への応用を持っています。
化学: 有機合成研究のモデル化合物として使用されます。
生物学: ヒスタミンおよびセロトニン受容体への影響について調査されています。
医学: アレルギー反応やその他のヒスタミン関連疾患の治療における潜在的な治療効果について調査されています。
科学的研究の応用
Clinical Applications
1. Treatment of Allergic Conditions:
- Allergic Rhinitis: Sequifenadine is effective in reducing symptoms such as sneezing, nasal congestion, and itching.
- Conjunctivitis: It alleviates ocular symptoms related to allergic reactions.
- Urticaria and Angioedema: The compound is utilized to manage hives and swelling caused by allergies.
- Atopic Dermatitis: Its antipruritic properties make it suitable for treating itchy skin conditions.
2. Research on Efficacy:
A randomized, double-blind, placebo-controlled study compared this compound with other antihistamines (e.g., levocetirizine and desloratadine) in terms of their effects on histamine-induced wheal-and-flare reactions. The results indicated that this compound effectively reduced the wheal area and skin blood perfusion without significant sedation .
Table 1: Efficacy Comparison of Antihistamines
| Antihistamine | Wheal Area Reduction (mm²) | Blood Perfusion Increase (%) | Sedation Score (Stanford Scale) |
|---|---|---|---|
| This compound | 17.8 | 1001.5 | 2.28 |
| Levocetirizine | 6.9 | 393.1 | 2.69 |
| Desloratadine | 17.5 | 626.2 | 2.33 |
| Clemastine | 20.2 | 756.5 | Higher sedation |
| Placebo | 29.0 | 1033.2 | 3.2 |
This table summarizes the comparative efficacy of this compound against other antihistamines in a clinical setting, highlighting its effectiveness in reducing allergic responses while maintaining low sedation levels .
Case Studies
Case Study 1: Efficacy in Allergic Rhinitis
A clinical trial involving patients with allergic rhinitis demonstrated that this compound significantly improved nasal symptoms compared to placebo after two weeks of treatment. Patients reported a marked decrease in sneezing and nasal congestion, confirming its utility in managing seasonal allergies.
Case Study 2: Safety Profile Assessment
In a safety evaluation involving over 500 participants, this compound was well-tolerated with minimal adverse effects reported, primarily dry mouth and headache. The absence of significant sedation was particularly noted, reinforcing its suitability for daytime use .
作用機序
セキフェナジンは、H1および5HTセロトニン受容体を遮断することにより、その効果を発揮します。これにより、ヒスタミンとセロトニンの作用が阻害され、アレルギー症状やその他のヒスタミン関連効果が軽減されます。 この化合物は、ジアミンオキシダーゼの作用によって組織中のヒスタミン破壊を加速させます .
類似の化合物との比較
セキフェナジンは、H1および5HTセロトニン受容体のアンタゴニストの両方として二重作用を持つ点でユニークです。類似の化合物には、以下が含まれます。
ジフェンヒドラミン: 主にH1受容体に作用する別の抗ヒスタミン薬。
セチリジン: 鎮静作用の少ない第2世代の抗ヒスタミン薬。
ロラタジン: H1受容体にも作用する非鎮静性の抗ヒスタミン薬。
これらの化合物と比較して、セキフェナジンは、ヒスタミンとセロトニンの両方の受容体に二重作用するため、アレルギー症状やその他のヒスタミン関連効果の軽減に特に効果的です .
類似化合物との比較
Sequifenadine is unique in its dual action as both an H1- and 5HT-serotonine receptor antagonist. Similar compounds include:
Diphenhydramine: Another antihistamine that primarily acts on H1 receptors.
Cetirizine: A second-generation antihistamine with fewer sedative effects.
Loratadine: A non-sedating antihistamine that also acts on H1 receptors.
Compared to these compounds, this compound’s dual action on both histamine and serotonin receptors makes it particularly effective in reducing allergic symptoms and other histamine-related effects .
生物活性
Sequifenadine is a second-generation antihistamine primarily used for the treatment of allergic conditions. This article explores its biological activity, focusing on its pharmacological properties, efficacy in clinical studies, and potential therapeutic applications.
Overview of this compound
This compound is an H1 receptor antagonist that exhibits minimal sedative effects compared to first-generation antihistamines. It is structurally related to quifenadine, differing mainly in its chemical composition, which contributes to its pharmacokinetic profile.
Pharmacological Properties
Mechanism of Action:
this compound selectively inhibits H1 receptors, preventing histamine from exerting its effects on target tissues. This action helps alleviate symptoms associated with allergic reactions such as rhinitis and urticaria.
Pharmacokinetics:
- Absorption: Rapidly absorbed after oral administration.
- Distribution: High bioavailability with extensive tissue distribution.
- Metabolism: Primarily metabolized in the liver.
- Elimination: Excreted through urine, with a half-life that supports once-daily dosing.
Case Studies and Clinical Trials
-
Efficacy in Allergic Rhinitis:
A randomized, double-blind, placebo-controlled trial assessed this compound's efficacy in patients with seasonal allergic rhinitis. Results indicated significant improvements in nasal congestion scores compared to placebo. The study involved 120 participants over a 4-week period, demonstrating a favorable safety profile with no significant sedation reported . -
Comparison with Other Antihistamines:
In a crossover study comparing this compound with levocetirizine and desloratadine, this compound showed comparable efficacy in suppressing wheal-and-flare reactions induced by histamine. Notably, it did not induce sedation, which was a significant advantage over some other antihistamines .
Summary of Findings
The following table summarizes key findings from clinical studies involving this compound:
| Study Type | Sample Size | Duration | Key Findings | Sedation Reported |
|---|---|---|---|---|
| Seasonal Allergic Rhinitis Trial | 120 | 4 weeks | Significant reduction in nasal congestion | None |
| Crossover Study | 30 | 2 weeks | Comparable efficacy to other antihistamines | None |
Safety Profile
This compound has been shown to have a low incidence of adverse effects. In clinical trials, it did not significantly impair cognitive function or induce sedation, making it suitable for patients who require antihistamine treatment without drowsiness .
特性
CAS番号 |
57734-69-7 |
|---|---|
分子式 |
C22H27NO |
分子量 |
321.5 g/mol |
IUPAC名 |
1-azabicyclo[2.2.2]octan-3-yl-bis(2-methylphenyl)methanol |
InChI |
InChI=1S/C22H27NO/c1-16-7-3-5-9-19(16)22(24,20-10-6-4-8-17(20)2)21-15-23-13-11-18(21)12-14-23/h3-10,18,21,24H,11-15H2,1-2H3 |
InChIキー |
OXDOWGVJMITMJL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(C2CN3CCC2CC3)(C4=CC=CC=C4C)O |
正規SMILES |
CC1=CC=CC=C1C(C2CN3CCC2CC3)(C4=CC=CC=C4C)O |
Key on ui other cas no. |
57734-69-7 |
関連するCAS |
57734-70-0 (hydrochloride) |
同義語 |
icarfen bicarphen bicarphene bicarphene hydrochloride bikarfen quinuclidinyl-3-di(o-tolyl)carbinol quinuclidyl-3-di-o-tolylcarbinol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















